1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
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Description
This compound is a novel triazole-pyrimidine hybrid . It has a molecular formula of C19H22BrN5O2S and a molecular weight of 464.38. It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of substituted alkyne and substituted azide in tetrahydrofolate (THF) .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of substituted alkyne and substituted azide in tetrahydrofolate (THF) .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure, incorporating a piperazine ring and a thiazole-triazole moiety, suggests possible interactions with cancer cells. Further studies are needed to evaluate its efficacy and mechanisms of action .
- The presence of the 1,3-diazole (imidazole) ring in this compound may contribute to antibacterial properties. Investigations have focused on its ability to inhibit bacterial growth, making it a candidate for novel antibiotics .
- Some derivatives of 1,3-diazole exhibit anti-inflammatory activity. Researchers have explored whether this compound can modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs .
- The compound’s structural features suggest it might interact with pain receptors. Studies have investigated its analgesic effects, although more research is needed to establish its clinical relevance .
- The 1,3-diazole ring has been associated with antiviral properties. Researchers have examined whether this compound can inhibit viral replication or entry, potentially leading to novel antiviral therapies .
- Investigations have explored the compound’s impact on ulcer formation. Understanding its effects on gastric mucosa and ulcerogenic potential is crucial for drug safety assessment .
Anticancer Properties
Antibacterial Activity
Anti-Inflammatory Effects
Analgesic Potential
Antiviral Applications
Ulcerogenic Activity
properties
IUPAC Name |
1-[4-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLIGFJZCHNFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone |
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